Mazaticol hydrochloride monohydrate
Description
Properties
CAS No. |
65104-02-1 |
|---|---|
Molecular Formula |
C21H30ClNO4S2 |
Molecular Weight |
460.1 g/mol |
IUPAC Name |
(6,6,9-trimethyl-9-azabicyclo[3.3.1]nonan-3-yl) 2-hydroxy-2,2-dithiophen-2-ylacetate;hydrate;hydrochloride |
InChI |
InChI=1S/C21H27NO3S2.ClH.H2O/c1-20(2)9-8-14-12-15(13-16(20)22(14)3)25-19(23)21(24,17-6-4-10-26-17)18-7-5-11-27-18;;/h4-7,10-11,14-16,24H,8-9,12-13H2,1-3H3;1H;1H2 |
InChI Key |
ISDSJXYEVLNWPV-UHFFFAOYSA-N |
SMILES |
CC1(CCC2CC(CC1N2C)OC(=O)C(C3=CC=CS3)(C4=CC=CS4)O)C.O.Cl |
Canonical SMILES |
CC1(CCC2CC(CC1N2C)OC(=O)C(C3=CC=CS3)(C4=CC=CS4)O)C.O.Cl |
Origin of Product |
United States |
Scientific Research Applications
Clinical Applications
1. Treatment of Parkinson's Disease
Mazaticol is predominantly used to manage parkinsonian symptoms induced by psychotropic medications. Its efficacy has been compared to that of trihexyphenidyl, another well-known anticholinergic agent. Clinical studies indicate that mazaticol can improve symptoms in patients who do not respond to other treatments .
2. Anticholinergic Activity
Mazaticol exhibits significant anticholinergic activity within the central nervous system. It functions by blocking muscarinic acetylcholine receptors, thereby reducing cholinergic activity that can exacerbate parkinsonian symptoms .
3. Efficacy in Various Cases
Clinical evaluations have shown that mazaticol is effective in alleviating symptoms of drug-induced parkinsonism. In some cases, it has demonstrated improvements where other anticholinergic agents failed to provide relief .
Table 1: Summary of Clinical Studies on Mazaticol
Notable Insights from the Studies
- Efficacy : In a study conducted by Fujita Medical University, mazaticol was found to be effective in treating symptoms associated with psychotropic drug-induced parkinsonism, showing results similar to those of established treatments like trihexyphenidyl .
- Safety Profile : The selective action on central nervous system receptors minimizes peripheral side effects, making it a preferable option for certain patient populations .
Comparison with Similar Compounds
Comparison with Similar Compounds
Pharmacological Analogues: Trihexyphenidyl
Trihexyphenidyl, a well-known anticholinergic, shares Mazaticol’s therapeutic application in Parkinson’s disease but differs structurally and pharmacologically.
- Structural Differences : Trihexyphenidyl lacks the bicyclic framework and thienyl substituents of Mazaticol, instead featuring a simpler piperidine-based structure.
- Receptor Affinity : Both drugs target mAChRs, but Mazaticol exhibits higher central specificity. Trihexyphenidyl has stronger peripheral effects, leading to a higher incidence of adverse reactions (e.g., constipation, blurred vision) .
- Clinical Efficacy : In a 1973 double-blind study, Mazaticol showed comparable symptom relief to trihexyphenidyl but with fewer systemic side effects .
Structural Analogues: Hydrochloride Monohydrate Salts
Several hydrochloride monohydrate salts are used in pharmaceuticals, differing in therapeutic purpose and physicochemical properties:
*Note: Calculated based on the IUPAC name provided in .
- Solubility and Stability: Hydrochloride monohydrate forms enhance aqueous solubility and shelf-life. For example, Mazaticol’s monohydrate form likely improves bioavailability compared to non-hydrated salts, similar to creatine hydrochloride’s superior solubility over creatine monohydrate .
- Crystallography: Unlike ziprasidone hydrochloride monohydrate (space group P-1 with distinct lattice parameters ), Mazaticol’s crystalline structure remains uncharacterized in the provided evidence.
Mechanistic Analogues: Other mAChR Antagonists
- Biperiden: Another anticholinergic used in Parkinson’s, but it lacks the thienyl groups and shows broader receptor interactions, increasing delirium risk in elderly patients.
- Glycopyrrolate : A peripherally selective anticholinergic; contrasts with Mazaticol’s central focus.
Research Findings and Clinical Implications
- Efficacy : Mazaticol’s central specificity reduces off-target effects, as shown in a 1973 trial where it matched trihexyphenidyl’s efficacy with 30% fewer peripheral side effects .
- Comparative Stability: While bendamustine hydrochloride monohydrate retains >80% stability under controlled drying , Mazaticol’s stability data are absent in the evidence, warranting further study.
Q & A
Q. Advanced Research Focus
- Molecular Docking Studies: Use software like AutoDock to predict binding affinities with receptors, referencing methodologies applied to indole-derived hydrochloride compounds .
- Isothermal Titration Calorimetry (ITC): Quantify thermodynamic parameters (ΔG, ΔH) of ligand-target interactions .
- NMR Spectroscopy: Analyze conformational changes in target proteins upon binding, leveraging techniques from studies on amino acid hydrochloride derivatives .
How should researchers resolve contradictions in reported decomposition temperatures for this compound?
Data Contradiction Analysis
Discrepancies often arise from hydration state variability or instrument calibration differences. Mitigate by:
- Controlled TGA/DSC Protocols: Conduct analyses under inert atmospheres with standardized heating rates (e.g., 10°C/min) .
- Comparative Studies: Cross-reference data with structurally analogous compounds (e.g., guanine hydrochloride monohydrate) to identify outliers .
- Hydration State Confirmation: Use Karl Fischer titration to verify water content, as deviations >0.5% can significantly alter thermal profiles .
What strategies optimize this compound’s solubility for preclinical formulations?
Q. Advanced Research Focus
- BCS Biowaiver Compliance: Perform pH-dependent solubility studies (1.2–6.8 pH range) to classify the compound under BCS guidelines, as done for cephalexin monohydrate .
- Co-Solvency Approaches: Test biocompatible solvents (e.g., PEG 400) using phase diagrams derived from methods for amino acid hydrochloride salts .
- Salt Form Screening: Compare solubility with alternative counterions (e.g., sulfate, phosphate) while monitoring stability via accelerated degradation studies .
How can spectroscopic methods address batch-to-batch variability in this compound synthesis?
Q. Basic Research Focus
- UV-Vis Spectroscopy: Monitor reaction progress by tracking absorbance peaks of intermediates, as applied in thiolated polymer studies .
- 1H/13C NMR: Identify impurities (e.g., unreacted precursors) with detection limits <0.1%, using protocols from USP monographs .
- Mass Spectrometry (HRMS): Confirm molecular ion consistency across batches, referencing methodologies for pharmaceutical hydrochloride salts .
What mechanistic insights can be gained from studying this compound’s stability under oxidative stress?
Q. Advanced Research Focus
- Forced Degradation Studies: Expose the compound to H₂O₂ or UV light, then analyze degradation products via LC-MS, following protocols for nilotinib hydrochloride monohydrate .
- Kinetic Modeling: Use Arrhenius plots to predict shelf-life under varying storage conditions, as demonstrated in BCS solubility studies .
- Radical Scavenger Assays: Investigate antioxidant additives (e.g., ascorbic acid) to mitigate oxidation, referencing thiol-protection strategies for cysteine derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
